3-Oxo Atorvastatin tert-Butyl Ester
Overview
Description
3-Oxo Atorvastatin tert-Butyl Ester is a Boc-protected oxo-derivative of Atorvastatin. It is a synthetic compound with the molecular formula C37H41FN2O5 and a molecular weight of 612.75 . This compound is an intermediate in the synthesis of Atorvastatin, a widely used statin medication for lowering cholesterol levels in patients with hypercholesterolemia .
Scientific Research Applications
3-Oxo Atorvastatin tert-Butyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular metabolism and cholesterol biosynthesis.
Medicine: Investigated for its potential as a cholesterol-lowering agent and its role in cardiovascular disease prevention.
Industry: Utilized in the production of statin medications and related pharmaceutical compounds
Mechanism of Action
Target of Action
The primary target of 3-Oxo Atorvastatin tert-Butyl Ester is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the body .
Mode of Action
This compound, like other statins, works by inhibiting the HMG-CoA reductase enzyme . This inhibition disrupts the mevalonate pathway, reducing the production of mevalonate, a precursor to cholesterol. As a result, the level of cholesterol synthesis in the liver is decreased .
Biochemical Pathways
The compound primarily affects the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, it reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This leads to a decrease in the production of cholesterol and other isoprenoids downstream in the pathway .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, dmso, ethyl acetate, and methanol . Its pKa is predicted to be 13.57 , suggesting that it is weakly basic and may be better absorbed in the acidic environment of the stomach. The compound is stable under storage conditions of 2-8°C .
Result of Action
The inhibition of the HMG-CoA reductase enzyme by this compound results in a decrease in cholesterol synthesis . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, often referred to as “bad cholesterol”, in the bloodstream . The compound’s action can therefore help in the management of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility may be affected by the pH of the environment . Additionally, factors such as temperature and humidity could potentially impact the stability of the compound . .
Safety and Hazards
Future Directions
While specific future directions for 3-Oxo Atorvastatin tert-Butyl Ester are not mentioned, Atorvastatin, from which it is derived, continues to be widely used in the treatment of cardiovascular diseases . Therefore, research into its derivatives, including this compound, may continue to be an area of interest.
Biochemical Analysis
Biochemical Properties
3-Oxo Atorvastatin tert-Butyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme HMG-CoA reductase. This enzyme is crucial in the mevalonate pathway, which is responsible for cholesterol synthesis. By inhibiting HMG-CoA reductase, this compound effectively reduces cholesterol levels in the body. The compound interacts with the enzyme by mimicking the natural substrate, leading to competitive inhibition .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, the compound reduces the synthesis of cholesterol, leading to decreased levels of low-density lipoprotein (LDL) cholesterol. This reduction in cholesterol synthesis triggers a compensatory increase in LDL receptor expression, enhancing the clearance of LDL from the bloodstream . Additionally, this compound influences the expression of genes involved in lipid metabolism and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of HMG-CoA reductase. The compound binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn reduces the synthesis of LDL cholesterol . The compound’s structure allows it to fit into the enzyme’s active site, effectively blocking the substrate’s access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained reductions in cholesterol levels and alterations in cellular function . The stability of the compound can be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects such as liver damage and muscle toxicity have been observed . These findings highlight the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound interacts with enzymes such as HMG-CoA reductase and other proteins involved in cholesterol synthesis and transport. By inhibiting these enzymes, this compound alters metabolic flux and reduces the levels of cholesterol and other lipids in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound is known to cross cell membranes and accumulate in the liver, where it exerts its primary effects on cholesterol synthesis . Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where HMG-CoA reductase is located. The compound’s activity is closely associated with its ability to reach and inhibit this enzyme within the endoplasmic reticulum . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo Atorvastatin tert-Butyl Ester involves multiple steps, starting from the basic structure of Atorvastatin. One common method involves the protection of the hydroxyl groups of Atorvastatin with tert-butyl ester groups, followed by oxidation to introduce the oxo group . The reaction conditions typically involve the use of protecting agents such as tert-butyl dimethylsilyl chloride and oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Oxo Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion back to hydroxyl derivatives.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of Atorvastatin, such as hydroxylated and alkylated forms, which are used in further pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Simvastatin: Another statin with a similar mechanism of action but different chemical structure.
Rosuvastatin: A statin with higher potency and different pharmacokinetic properties.
Uniqueness
3-Oxo Atorvastatin tert-Butyl Ester is unique due to its specific structural modifications, which provide distinct pharmacological properties and potential advantages in drug development. Its Boc-protected oxo-derivative form allows for targeted chemical reactions and modifications, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLKFSRLPMJPO-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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